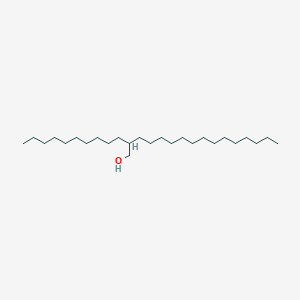![molecular formula C12H13ClF2 B14250748 Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- CAS No. 183382-83-4](/img/structure/B14250748.png)
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorodifluoromethyl group and a propenyl group, along with two methyl groups at the 1 and 4 positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorodifluoromethyl group to a difluoromethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, while the propenyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-dimethyl-: Lacks the chlorodifluoromethyl and propenyl groups, making it less reactive in certain chemical reactions.
Benzene, 2-chlorodifluoromethyl-1,4-dimethyl-: Similar structure but without the propenyl group, leading to different reactivity and applications.
Benzene, 2-propenyl-1,4-dimethyl-:
Uniqueness
The presence of both the chlorodifluoromethyl and propenyl groups in Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl- makes it unique compared to other similar compounds. These functional groups confer distinct reactivity and enable the compound to participate in a wider range of chemical reactions and applications.
Propiedades
Número CAS |
183382-83-4 |
|---|---|
Fórmula molecular |
C12H13ClF2 |
Peso molecular |
230.68 g/mol |
Nombre IUPAC |
2-[2-[chloro(difluoro)methyl]prop-2-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H13ClF2/c1-8-4-5-9(2)11(6-8)7-10(3)12(13,14)15/h4-6H,3,7H2,1-2H3 |
Clave InChI |
DCOFKIOFOQEAOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC(=C)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


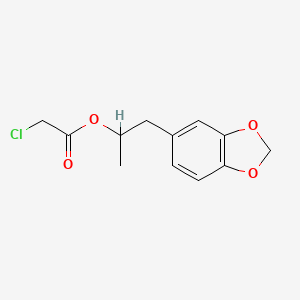
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
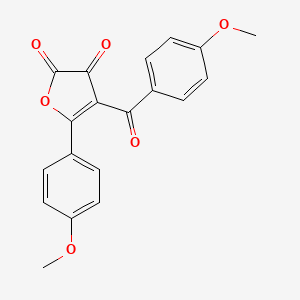
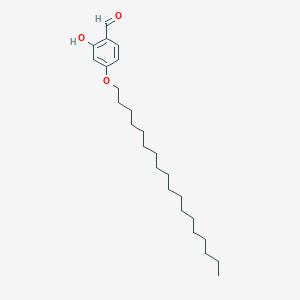
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

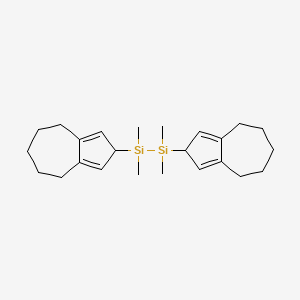
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
